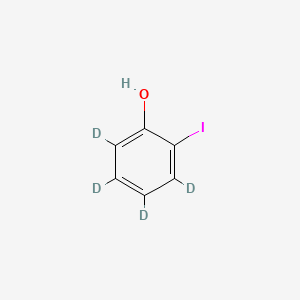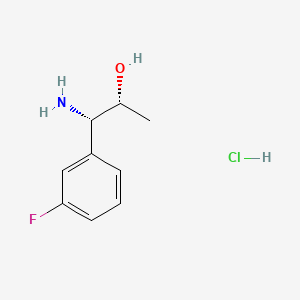
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C8H7BF4O3. This compound is notable for its unique structure, which includes a boronic acid group attached to a phenyl ring substituted with fluoro, methoxy, and trifluoromethyl groups. It is used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
The synthesis of (2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)boronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into a hydroxyl group.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic acid group can be replaced with other functional groups through reactions such as the Suzuki–Miyaura coupling.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, which may have potential therapeutic applications.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar compounds to (2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)boronic acid include:
- 4-(Trifluoromethyl)phenylboronic acid
- 2-Methoxy-3-(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The unique combination of fluoro, methoxy, and trifluoromethyl groups in this compound provides distinct reactivity and properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C8H7BF4O3 |
|---|---|
Peso molecular |
237.95 g/mol |
Nombre IUPAC |
[2-fluoro-3-methoxy-6-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BF4O3/c1-16-5-3-2-4(8(11,12)13)6(7(5)10)9(14)15/h2-3,14-15H,1H3 |
Clave InChI |
RXILMAPQBSXHPM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1F)OC)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B14021042.png)







![Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane](/img/structure/B14021085.png)
![(R)-[1,4'-Bipiperidin]-3-OL](/img/structure/B14021097.png)
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14021099.png)



